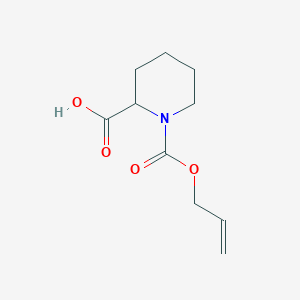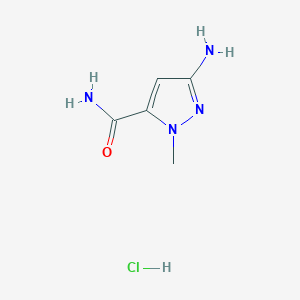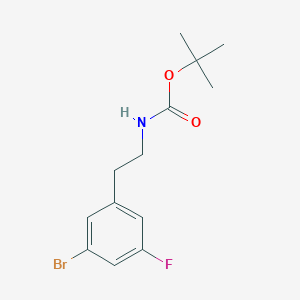![molecular formula C13H8BrNS B13497182 3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
3-[(3-Bromophenyl)sulfanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)sulfanyl]benzonitrile is an organic compound characterized by the presence of a bromophenyl group attached to a benzonitrile moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromophenyl)sulfanyl]benzonitrile typically involves the reaction of 3-bromothiophenol with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromothiophenol reacts with benzonitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Bromophenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromophenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Materials Science: It may be utilized in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)sulfanyl]benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can participate in hydrogen bonding or coordination with metal ions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
3-[(4-Bromophenyl)sulfanyl]benzonitrile: Similar structure but with the bromine atom in the para position.
3-[(3-Chlorophenyl)sulfanyl]benzonitrile: Similar structure but with a chlorine atom instead of bromine.
3-[(3-Methylphenyl)sulfanyl]benzonitrile: Similar structure but with a methyl group instead of bromine.
Uniqueness: 3-[(3-Bromophenyl)sulfanyl]benzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic aromatic substitution. The bromine atom also influences the compound’s electronic properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C13H8BrNS |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H8BrNS/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H |
InChI Key |
MNRLUWUWFWSESA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC(=CC=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)



![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)



![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)

![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
